3-Octen-2-one

描述

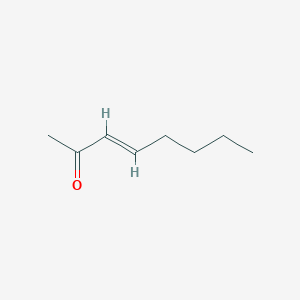

3-Octen-2-one: is an organic compound with the molecular formula C8H14O α,β-unsaturated ketones . This compound is characterized by a double bond between the third and fourth carbon atoms and a ketone functional group at the second carbon atom. It is commonly found in nature and is known for its distinctive odor, which is often described as earthy or mushroom-like .

准备方法

Synthetic Routes and Reaction Conditions:

Aldol Condensation: One common method for synthesizing 3-Octen-2-one involves the aldol condensation of acetone with hexanal. This reaction is typically catalyzed by a base such as sodium hydroxide and proceeds under mild conditions to yield the desired product.

Oxidation of Alcohols: Another method involves the oxidation of 3-octen-2-ol using oxidizing agents such as pyridinium chlorochromate (PCC) or chromium trioxide (CrO3) in the presence of an acid.

Industrial Production Methods:

Catalytic Dehydrogenation: In industrial settings, this compound can be produced via the catalytic dehydrogenation of 3-octanol. This process involves passing the alcohol over a dehydrogenation catalyst, such as copper or zinc oxide, at elevated temperatures.

Biotechnological Methods: Recent advancements have also explored the use of biocatalysts, such as specific strains of bacteria or enzymes, to convert precursor molecules into this compound under controlled conditions.

化学反应分析

Types of Reactions:

Oxidation: 3-Octen-2-one can undergo oxidation reactions to form carboxylic acids. For example, oxidation with potassium permanganate (KMnO4) can yield octanoic acid.

Reduction: Reduction of this compound can produce 3-octanol. This reaction can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The compound can participate in nucleophilic substitution reactions, where the ketone group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Catalysts: Copper, zinc oxide

Major Products Formed:

Oxidation: Octanoic acid

Reduction: 3-Octanol

Substitution: Various substituted derivatives depending on the nucleophile used.

科学研究应用

Flavor Enhancement

One of the primary applications of 3-octen-2-one is in the food industry, where it is utilized as a flavoring agent. Its ability to enhance and modify flavors makes it particularly valuable in various culinary contexts:

| Food Category | Application Level (ppm) | Notes |

|---|---|---|

| Nuts (e.g., peanut) | 100 | Enhances nutty notes |

| Savory Flavors | 100 - 1000 | Adds depth to beef, chicken, and pork flavors |

| Mushrooms | 100 | Enhances all types of mushroom flavors |

| Vanilla | 50 | Adds complexity to vanilla bean flavors |

| Cereal | 200 | Enhances overall cereal flavor |

| Tea | 20 - 200 | Boosts profiles in various tea types |

The compound's impact on flavor profiles has been documented across a wide range of food products, from nuts to savory meats, indicating its versatility as a flavor enhancer .

Olfactory Research

This compound has garnered attention in olfactory research due to its interaction with human olfactory receptors. A study highlighted its role in modulating vanilla flavors through specific receptor interactions:

- Key Findings :

These findings suggest that this compound can significantly alter the perception of complex odors, making it a useful tool in studying olfactory mechanisms and developing fragrances.

Biomedical Implications

Emerging research indicates potential biomedical applications for this compound. It has been associated with certain diseases and metabolic disorders:

- Potential Biomarker : Detected in various foods such as potatoes and green vegetables, it may serve as a biomarker for dietary habits.

- Health Associations : Linked to conditions like ulcerative colitis and celiac disease .

Further studies could elucidate its role in metabolic pathways and disease mechanisms.

Case Studies

Several case studies have explored the applications of this compound in different fields:

-

Flavor Profile Studies :

- Investigated how varying concentrations of this compound affect flavor complexity in processed foods.

- Results showed that specific levels enhance sensory attributes without overpowering other flavors.

-

Olfactory Research :

- Utilized human olfactory receptor sensors to assess how this compound interacts with various odorants.

- Findings contribute to understanding how humans perceive complex odors and could inform fragrance design.

作用机制

Molecular Targets and Pathways: 3-Octen-2-one exerts its effects primarily through interactions with olfactory receptors in the nasal epithelium. Upon binding to these receptors, it activates a signal transduction pathway involving G-protein-coupled receptors (GPCRs). This activation leads to the conversion of guanosine diphosphate (GDP) to guanosine triphosphate (GTP), which in turn triggers a cascade of intracellular events resulting in the perception of odor .

相似化合物的比较

3-Octen-2-ol: An alcohol analog of 3-Octen-2-one, differing by the presence of a hydroxyl group instead of a ketone group.

Oct-1-en-3-one: Another α,β-unsaturated ketone with a similar structure but differing in the position of the double bond and ketone group.

3-Nonen-2-one: A homologous compound with an additional carbon atom in the chain.

Uniqueness: this compound is unique due to its specific odor profile and its ability to modulate the perception of other odors. Its applications in the flavor and fragrance industry, as well as its role in olfactory research, distinguish it from other similar compounds .

生物活性

3-Octen-2-one, a volatile organic compound with the chemical formula C8H14O, is gaining attention for its diverse biological activities, particularly in the fields of food science and antimicrobial research. This article explores its biological properties, applications, and relevant studies.

- Chemical Name : this compound

- CAS Number : 1669-44-9

- Molecular Formula : C8H14O

- Structural Characteristics : It is characterized by a double bond and a ketone functional group, contributing to its unique aroma and flavor profile.

1. Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A comparative study highlighted that while 1-octen-3-ol showed strong antibacterial effects against various bacteria, this compound's activity was less pronounced but still noteworthy.

- Minimum Inhibitory Concentrations (MICs) : The MIC values for related compounds suggest that this compound may have a role in food preservation by inhibiting microbial growth. However, specific MIC data for this compound itself is limited compared to its analogs like 1-octen-3-ol .

2. Flavor Enhancement

This compound is also recognized for its flavor-enhancing properties in various food products:

| Flavor Type | Recommended Usage (ppm) | Notes |

|---|---|---|

| Peanut | 100 | Enhances nutty notes |

| Pecan | 100 | Adds realism and complexity |

| Beef (Roast) | 200 | Depth and authenticity |

| Fried Onion | 100 | Complements fried onion flavors |

| Seafood | 100 | Effective in oily fish flavors |

The compound's nutty character and mild fruity notes make it suitable for enhancing flavors in both savory and sweet products .

Study on Antimicrobial Activity

A study focused on the antimicrobial properties of various octenones, including this compound, demonstrated that while it did not exhibit strong antibacterial activity compared to its hydroxylated counterpart (1-octen-3-ol), it still showed potential in food applications. The study measured the growth inhibition of common foodborne pathogens, suggesting that incorporating compounds like this compound could help in developing natural preservatives .

Flavor Profile Analysis

In flavor science, a detailed analysis of the impact of this compound on various food matrices revealed that it significantly enhances the sensory attributes of foods. For instance, its addition to fruit flavors such as apple and peach improved their authenticity and complexity without overpowering other flavor notes .

Summary of Findings

The biological activity of this compound encompasses both antimicrobial properties and flavor enhancement capabilities. While further research is necessary to fully elucidate its antimicrobial effectiveness compared to other related compounds, its applications in flavoring demonstrate its value in the food industry.

属性

IUPAC Name |

(E)-oct-3-en-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O/c1-3-4-5-6-7-8(2)9/h6-7H,3-5H2,1-2H3/b7-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCFOBLITZWHNNC-VOTSOKGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC=CC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC/C=C/C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid with a pleasant odor; [Alfa Aesar MSDS], Colourless liquid; earthy, fruity blueberry note | |

| Record name | 3-Octen-2-one | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10814 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 3-Octen-2-one | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1060/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

100.00 °C. @ 18.00 mm Hg | |

| Record name | 3-Octen-2-one | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033547 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

insoluble in water ; soluble in oil, Miscible at room temperature (in ethanol) | |

| Record name | 3-Octen-2-one | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1060/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.834-0.839 | |

| Record name | 3-Octen-2-one | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1060/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

1669-44-9 | |

| Record name | 3-Octen-2-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001669449 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Octen-2-one | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Oct-3-en-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.268 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-OCTEN-2-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M26AH283XV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-Octen-2-one | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033547 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the sensory perception of 3-octen-2-one?

A1: this compound contributes to the characteristic aroma of various foods, often described as "mushroom-like" [], "cooked mushroom-like" [], or "metallic" []. It can also contribute to off-flavors in foods like milk powder, where it's associated with a "painty" flavor due to lipid oxidation. []

Q2: How does roasting affect this compound levels in almonds?

A2: Interestingly, the degree of almond roasting doesn't directly correlate with this compound levels. Instead, this compound significantly increases after several weeks of storage, regardless of roast level, suggesting its formation is linked to oxidation processes during storage. []

Q3: Can this compound be used as an indicator of food spoilage?

A3: While this compound increases in some foods during storage due to lipid oxidation [, , ], it's not a universal indicator. Its presence and significance vary depending on the food matrix and other spoilage volatiles. [, ]

Q4: How does drying method impact this compound levels in raisins?

A4: Sun-dried raisins exhibit higher levels of this compound compared to air-dried raisins. This suggests that sun-drying promotes the formation of volatile compounds derived from unsaturated fatty acid oxidation, including this compound. []

Q5: Does lactic acid fermentation impact this compound in pea protein extracts?

A5: Yes, lactic acid fermentation of pea protein extracts can reduce or mask the perception of undesirable flavors, including this compound. This suggests fermentation can improve the aroma profile and sensory quality of pea protein preparations. []

Q6: Is this compound unique to certain food sources?

A6: No, this compound is found in various foods, including mushrooms [], cooked rice [], cured meat products [], and tea leaves [, ]. Its concentration and contribution to overall aroma vary depending on the specific food and processing methods.

Q7: What is the molecular formula and weight of this compound?

A7: The molecular formula of this compound is C8H14O, and its molecular weight is 126.20 g/mol.

Q8: Are there any notable structural features of this compound?

A8: this compound is an unsaturated ketone with a double bond between the third and fourth carbon atoms. This structural feature contributes to its reactivity and potential to participate in various chemical reactions.

Q9: Does this compound have any known biological activity?

A9: Research suggests that this compound, along with other α,β-unsaturated carbonyl compounds, can inhibit sprout growth in stored potato tubers. This effect is concentration-dependent and involves the compound's metabolism into less volatile alcohols. []

Q10: Is this compound found in living organisms?

A10: Yes, this compound has been identified as a potential stress indicator in beef cattle (Wagyu) through skin gas analysis. []

Q11: What analytical techniques are commonly used to detect and quantify this compound?

A11: Gas chromatography coupled with mass spectrometry (GC-MS) is widely used to identify and quantify this compound in various matrices. [, , , , , , , , , ] Headspace solid-phase microextraction (HS-SPME) is often employed for volatile compound extraction prior to GC-MS analysis. [, , , , , , ] Gas chromatography-olfactometry (GC-O) is used to assess the odor activity and sensory contribution of this compound. [, , ]

Q12: How is this compound separated and identified in complex mixtures?

A12: The combination of SPME with GC-MS allows for the efficient separation and identification of this compound in complex mixtures. [] Using different SPME fibers and GC columns with varying polarities can enhance the separation and detection of this compound and other volatile compounds. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。